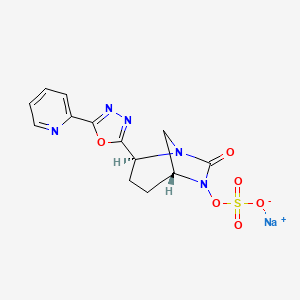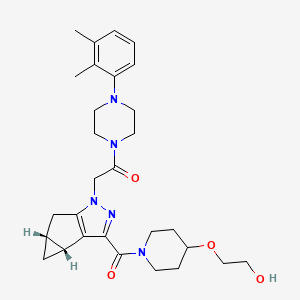
Ido-IN-15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ido-IN-15 involves several steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including halogenation, nucleophilic substitution, and cyclization . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality . The final product is subjected to rigorous quality control measures to ensure its suitability for research and therapeutic applications .
化学反应分析
Types of Reactions: Ido-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its inhibitory activity against IDO1 .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their potency and selectivity as IDO1 inhibitors . These derivatives help in understanding the structure-activity relationship and optimizing the compound for therapeutic use .
科学研究应用
Ido-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the kynurenine pathway and the role of IDO1 in tryptophan metabolism . In biology, it helps in elucidating the mechanisms of immune regulation and tumor immune escape . In medicine, this compound is being investigated for its potential as an immunotherapeutic agent in cancer treatment . Its industrial applications include the development of diagnostic assays and therapeutic formulations .
作用机制
Ido-IN-15 exerts its effects by inhibiting the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan to kynurenine . This inhibition leads to the accumulation of tryptophan and a decrease in immunosuppressive metabolites, thereby enhancing the immune response against tumors . The molecular targets of this compound include the active site of IDO1, where it binds and blocks the enzyme’s catalytic function . The pathways involved in its mechanism of action include the kynurenine pathway and various immune signaling pathways .
相似化合物的比较
Similar Compounds: Similar compounds to Ido-IN-15 include other IDO1 inhibitors such as epacadostat, navoximod, and indoximod . These compounds share a common mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness: This compound is unique in its high potency and selectivity for IDO1, making it a promising candidate for therapeutic development . Compared to other IDO1 inhibitors, this compound has shown superior efficacy in preclinical studies, highlighting its potential as a more effective immunotherapeutic agent .
属性
分子式 |
C29H39N5O4 |
|---|---|
分子量 |
521.7 g/mol |
IUPAC 名称 |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-[(2R,4R)-9-[4-(2-hydroxyethoxy)piperidine-1-carbonyl]-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]ethanone |
InChI |
InChI=1S/C29H39N5O4/c1-19-4-3-5-24(20(19)2)31-10-12-32(13-11-31)26(36)18-34-25-17-21-16-23(21)27(25)28(30-34)29(37)33-8-6-22(7-9-33)38-15-14-35/h3-5,21-23,35H,6-18H2,1-2H3/t21-,23-/m1/s1 |
InChI 键 |
AUNDCQZYBPUZKC-FYYLOGMGSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C([C@@H]5C[C@@H]5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C |
规范 SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C(C5CC5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


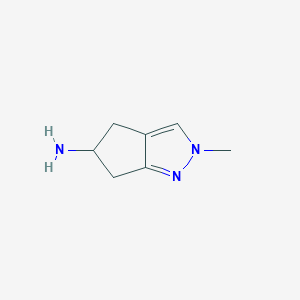
![6-Chloro-5-iodo-2-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13915152.png)
![(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13915158.png)
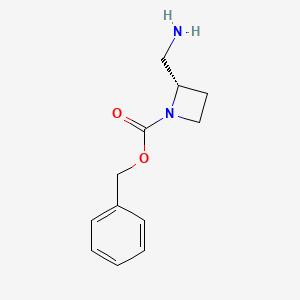
![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)
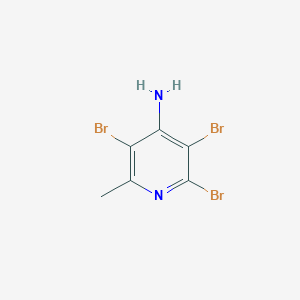

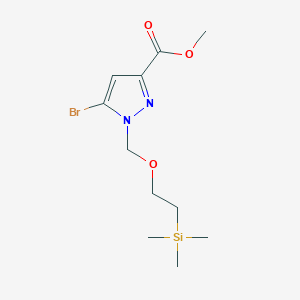
![Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13915208.png)
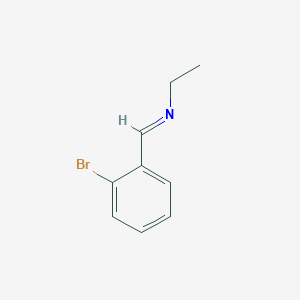
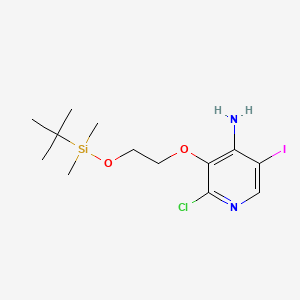
![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)
